![molecular formula C25H27ClN4O4 B2803366 Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252924-50-7](/img/structure/B2803366.png)
Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and an ester group. Piperazine rings are common in many pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . Pyrimidine is a basic structure in nucleotides and several drugs. The ester group could make the compound more lipophilic, which might enhance its ability to cross cell membranes.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the construction of the pyrimidine ring, and the introduction of the ester group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the ester group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol. The piperazine ring might participate in reactions with electrophiles .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
A study synthesized a series of compounds structurally similar to the queried chemical and evaluated them for antimicrobial and anticancer potential. One of the compounds showcased substantial potency against Escherichia coli, comparable to the standard drug norfloxacin. Another compound demonstrated notable anticancer properties against a colon cancer cell line, surpassing the standard drug 5-fluorouracil. This indicates the potential of these compounds, including the queried chemical, in antimicrobial and anticancer applications (Sharma et al., 2012).
Pharmacological Activity
A separate study investigated the pharmacological properties of various derivatives, including some structurally similar to the queried chemical. The derivatives displayed varied biological activities, including analgesic and sedative properties. This suggests a potential for these compounds in the development of new pharmacological agents (Sabiniarz et al., 2007).
Antiparasitic Activity
Another research effort synthesized piperazine derivatives structurally akin to the queried chemical and assessed their antiparasitic efficacy. Several compounds showed significant activity against Trichinella spiralis, outperforming the reference drug albendazole. This finding points to the potential use of such compounds, including the queried chemical, in antiparasitic treatments (Mavrova et al., 2006).
Anti-Tuberculosis Potential
In another study, novel derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One compound demonstrated promising results against both standard and multidrug-resistant strains of M. tuberculosis, highlighting the potential of such compounds, including the queried chemical, in tuberculosis treatment (Venugopala et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 6-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O4/c1-16(31)17-7-9-18(10-8-17)30-13-11-29(12-14-30)15-21-22(24(32)34-2)23(28-25(33)27-21)19-5-3-4-6-20(19)26/h3-10,23H,11-15H2,1-2H3,(H2,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDORXDOTXHWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC=CC=C4Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

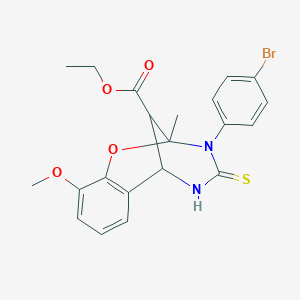

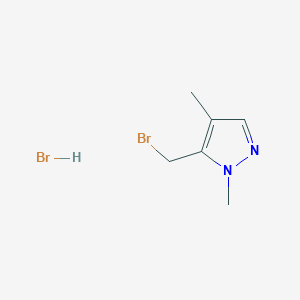
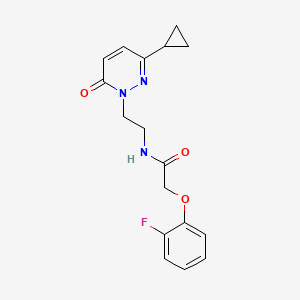
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-methylcyclopropane-1-carboxamide](/img/structure/B2803290.png)
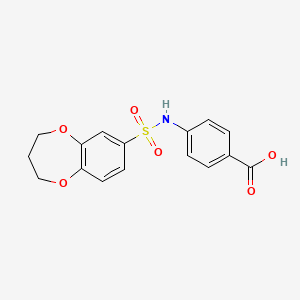
![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2803294.png)
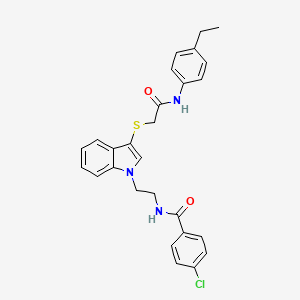
![4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate](/img/structure/B2803299.png)
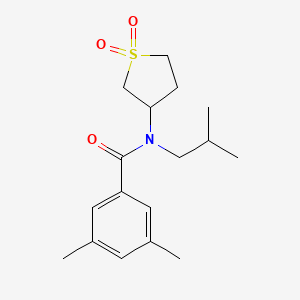

![7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2803303.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B2803304.png)
![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2803305.png)